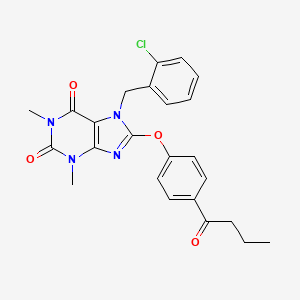![molecular formula C22H28N2O3 B6134070 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that is involved in the signaling pathways of immune cells.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by inhibiting the activity of BTK, a protein that is involved in the signaling pathways of immune cells. BTK is a key regulator of B-cell receptor (BCR) signaling, which is important for the activation and differentiation of B cells. By blocking BTK activity, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can prevent the activation of B cells and the production of autoantibodies, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of BCR signaling and the production of autoantibodies. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can also inhibit the activation of other immune cells, such as T cells, macrophages, and dendritic cells, which are involved in the inflammatory response. These effects can lead to the suppression of disease activity and improvement of clinical symptoms in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its specificity for BTK, which can minimize off-target effects and reduce toxicity. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has shown good pharmacokinetic properties, including high oral bioavailability and long half-life, which can facilitate its clinical development. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its potential for immunosuppression, which can increase the risk of infections and other adverse events.
Future Directions
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide and other BTK inhibitors. One of the areas of interest is the identification of biomarkers that can predict response to BTK inhibitors and monitor disease activity in autoimmune diseases. Another area of interest is the combination of BTK inhibitors with other immunomodulatory agents, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic efficacy. Finally, the development of BTK inhibitors for other indications, such as cancer and infectious diseases, is also an area of active research.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide involves several steps, including the reaction of 4-tert-butylphenol with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group, and then coupling with 4-(4-morpholinyl)aniline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated potent anti-inflammatory and immunomodulatory effects, leading to the suppression of disease activity and improvement of clinical symptoms.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)17-4-10-20(11-5-17)27-16-21(25)23-18-6-8-19(9-7-18)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKANWADWZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)

![2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide](/img/structure/B6134035.png)
![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)